Amino(1-methyl-1H-imidazol-2-yl)acetic acid
Overview
Description
Amino(1-methyl-1H-imidazol-2-yl)acetic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This compound is characterized by its unique molecular structure, which includes an amino group attached to the 2-position of a 1-methyl-1H-imidazole ring, and an acetic acid moiety.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step process starting from 1-methyl-1H-imidazole. The first step involves the alkylation of 1-methyl-1H-imidazole with chloroacetic acid to introduce the acetic acid moiety.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as using catalytic systems to improve yield and reduce by-products.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The hydrogen atoms on the imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Amino(1-methyl-1H-imidazol-2-yl)acetic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which amino(1-methyl-1H-imidazol-2-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The amino group can participate in hydrogen bonding, enhancing the compound's ability to interact with biological molecules.
Comparison with Similar Compounds
Imidazole
Benzimidazole
Purine derivatives
Histamine
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Properties
IUPAC Name |
2-amino-2-(1-methylimidazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-2-8-5(9)4(7)6(10)11/h2-4H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZQLERXSNGJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590443 | |
Record name | Amino(1-methyl-1H-imidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85692-43-9 | |
Record name | Amino(1-methyl-1H-imidazol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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